molecular formula C14H23NO B1488253 (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine CAS No. 1566284-95-4

(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine

Cat. No. B1488253
CAS RN: 1566284-95-4
M. Wt: 221.34 g/mol
InChI Key: QQXXPFDZOXEQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine, also known as DMMP, is an organic compound that has become increasingly popular in the scientific community due to its unique properties. DMMP is a versatile compound that can be used for a variety of purposes in a laboratory setting, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

Exposure to Carcinogenic Heterocyclic Amines

Studies have indicated that humans are continually exposed to carcinogenic heterocyclic amines in food. Research highlights the presence of these compounds in the urine of individuals consuming a normal diet, but they are not formed endogenously. It is suggested that these compounds may not be detected in individuals receiving parenteral alimentation, emphasizing the link between dietary sources and exposure to these amines (Ushiyama et al., 1991).

Macromolecular Adduct Formation and Metabolism

At low doses, heterocyclic amines like MeIQx and PhIP, formed during the cooking of meat and fish, demonstrate genotoxicity in various test systems and carcinogenicity in rodents. Investigations into the dosimetry of protein and DNA adduct formation by these amines in humans and rodents have revealed significant differences in adduct levels and metabolite profiles between species. These differences in metabolic response to heterocyclic amine exposure highlight the need for careful consideration when using rodent models to represent human exposure (Turteltaub et al., 1999).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

The biomonitoring of heterocyclic aromatic amine metabolites like MeIQx in human urine is an important tool for assessing human exposure to these compounds. A study developed a procedure for analyzing and quantifying the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine. The variability in the excreted dose among subjects may reflect differences in metabolic enzyme activities, suggesting a personalized aspect of amine metabolism and exposure (Stillwell et al., 1999).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-6-8-13(16-5)9-7-12/h6-9,11,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXXPFDZOXEQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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